molecular formula C17H22N2O2 B2909877 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 955681-11-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2909877
CAS No.: 955681-11-5
M. Wt: 286.375
InChI Key: DYWYKHFHHYLXCW-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a 2-acetyl-substituted tetrahydroisoquinoline moiety. While its specific applications are under investigation, its structural features suggest utility in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the tetrahydroisoquinoline framework, which is prevalent in neuroactive compounds .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(20)19-9-8-13-6-7-16(10-15(13)11-19)18-17(21)14-4-2-3-5-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWYKHFHHYLXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize environmentally friendly conditions and catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in melting points and synthetic yields highlight the impact of substituents on crystallinity and reaction efficiency:

Compound Name & ID (from ) Substituent Yield (%) Melting Point (°C)
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) Phenoxyacetyl 59 158–161
N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) Phenylthioacetyl 63 148–150
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Benzoyl 66 193–195
N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) 2-Aminobenzoyl 56 195–197

Observations :

  • Yield: The benzoyl derivative (2.14) exhibits the highest yield (66%), likely due to the stability of the benzoyl group during synthesis. In contrast, bulkier substituents (e.g., phenoxyacetyl in 2.12) show moderate yields (~59%) .
  • Melting Points : Aromatic substituents (e.g., benzoyl in 2.14) increase melting points (>190°C) compared to aliphatic or sulfur-containing groups (148–161°C), suggesting stronger intermolecular interactions (e.g., π-stacking) .

Spectroscopic and Analytical Data

All compounds in were characterized via $ ^1H $ NMR and LC-MS. For instance:

  • Compound 2.14 : $ ^1H $ NMR (DMSO-d6) showed peaks for cyclopentane protons (δ 1.5–2.1 ppm) and benzoyl aromatic protons (δ 7.4–8.1 ppm). LC-MS confirmed a molecular ion peak at m/z 344.1 [M+H]$^+$ .

Implications of Structural Modifications

  • Bioavailability: The tetrahydroisoquinoline group in the target compound may enhance blood-brain barrier penetration compared to hydrazine-carbonothioyl analogs, which are more polar .
  • Stability: Replacement of the hydrazine-carbonothioyl bridge with a stable acetyl group could mitigate oxidative degradation, a common issue with thiourea derivatives.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{15}N_{2}O_{2}
  • Molecular Weight : 219.26 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Structural Characteristics

This compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The acetyl group at the 2-position and the cyclopentanecarboxamide moiety contribute to its pharmacological properties.

Research indicates that compounds with tetrahydroisoquinoline structures exhibit various biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class can inhibit NF-κB transcriptional activity, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity : Tetrahydroquinoline derivatives have shown significant cytotoxicity against various human cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50 values as low as 0.70 μM against cancer cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

  • NF-κB Inhibition :
    • A series of novel tetrahydroquinoline derivatives were synthesized and evaluated for their ability to inhibit NF-κB. Among these, specific compounds demonstrated potent inhibitory effects with IC50 values significantly lower than standard reference compounds .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies showed that several derivatives of tetrahydroquinoline exhibited notable cytotoxicity against various cancer cell lines (e.g., NCI-H23, MDA-MB-231). For example, compound 6g showed a GI50 value of 0.292 μM against lung cancer cells .
  • Neuroprotective Effects :
    • Some studies have suggested that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Parkinson's disease. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Comparative Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundNF-κB InhibitionTBDResearch Study 1
Tetrahydroquinoline Derivative 6gCytotoxicity (NCI-H23)0.292 ± 0.111Research Study 2
Tetrahydroquinoline Derivative 7hCytotoxicity (NUGC-3)1.66 ± 0.406Research Study 2

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